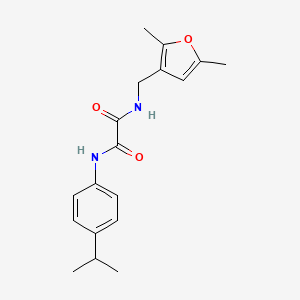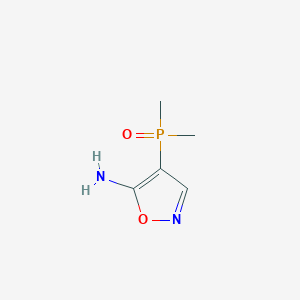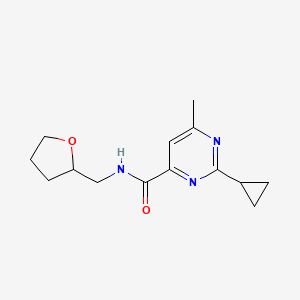![molecular formula C22H19N3O4S B3000454 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-94-3](/img/structure/B3000454.png)
2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require careful planning. The benzamido group could potentially be introduced via an amide coupling reaction. The dihydrobenzo[b][1,4]dioxin ring could be formed via a cyclization reaction . The dihydro-4H-cyclopenta[d]thiazole ring could potentially be formed via a cyclization reaction involving a thiol and a diketone .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamido group would likely contribute to the polarity of the molecule, while the multiple rings would likely contribute to its rigidity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The rings in the molecule could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure and functional groups. For example, the presence of the benzamido group could potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- A study by Palkar et al. (2017) reported the design, synthesis, and antibacterial evaluation of novel analogs related to the compound . These compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).
Structural Analysis and Synthesis Methods
Straniero et al. (2023) explored the synthesis of similar benzamides and their potential as antibacterial drugs. They focused on the synthesis pathway, including the unexpected formation of a bicyclic side product related to the compound of interest (Straniero et al., 2023).
Raval et al. (2012) conducted a study on the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, demonstrating a considerable increase in reaction rate and better yield. This research provides insights into efficient synthesis methods for related compounds (Raval et al., 2012).
Antimicrobial and Antioxidant Activities
Research by Talupur et al. (2021) focused on synthesizing and characterizing compounds similar to the one , assessing their antimicrobial activity and conducting molecular docking studies. This indicates the potential biomedical applications of these compounds (Talupur et al., 2021).
Abu-Hashem et al. (2020) synthesized novel derivatives and evaluated them for antimicrobial and antioxidant activities, demonstrating the versatility of such compounds in medical applications (Abu-Hashem et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of experimental data . .
Biochemical Pathways
Given the lack of specific target information, it’s challenging to predict which pathways might be affected .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s conformation and, consequently, its interaction with targets . .
Propiedades
IUPAC Name |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-20(13-4-2-1-3-5-13)25-22-24-19-15(7-9-18(19)30-22)21(27)23-14-6-8-16-17(12-14)29-11-10-28-16/h1-6,8,12,15H,7,9-11H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVKWUBAGBOANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NC3=CC4=C(C=C3)OCCO4)N=C(S2)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-Methyl-2-oxo-3H-indol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000375.png)
![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
![1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3000384.png)
![8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3000385.png)
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)


![Methyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B3000393.png)